

Solubility profile of 3-bromo-N-methyl-2-nitroaniline in common lab solvents.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-bromo-N-methyl-2-nitroaniline

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An In-Depth Technical Guide to the Solubility Profile of **3-bromo-N-methyl-2-nitroaniline**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of **3-bromo-N-methyl-2-nitroaniline**. Given the absence of extensive published quantitative data for this specific molecule, this document establishes a predicted solubility profile through a robust, first-principles approach. By dissecting the molecule's structural components—the aniline core, the electron-withdrawing nitro group, the lipophilic bromo group, and the N-methyl substituent—we forecast its behavior in a range of common laboratory solvents. This guide synthesizes data from structurally related analogs to build a scientifically grounded predictive model.

Furthermore, a detailed, step-by-step experimental protocol is provided, empowering researchers to generate precise, quantitative solubility data in their own laboratories. This document is designed to be an essential resource, bridging the existing data gap and enabling informed decision-making in experimental design, particularly in the fields of medicinal chemistry and process development.

Introduction to 3-bromo-N-methyl-2-nitroaniline

3-bromo-N-methyl-2-nitroaniline ($C_7H_7BrN_2O_2$) is a substituted aromatic amine with significant potential as an intermediate in organic synthesis.^[1] Its utility in the development of novel pharmaceutical agents and other high-value chemical entities necessitates a thorough

understanding of its physicochemical properties, chief among them being solubility. Solubility is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization), and formulation development.

Molecular Structure and Physicochemical Properties:

- Molecular Formula: $C_7H_7BrN_2O_2$ [1]
- Molecular Weight: 231.05 g/mol [1]
- Core Structure: Aniline substituted at positions 2, 3, and on the amino nitrogen.
- Key Functional Groups:
 - Aniline Core: Provides a foundational aromatic, nonpolar scaffold.
 - Nitro Group ($-NO_2$): A strong electron-withdrawing and polar group.
 - Bromo Group ($-Br$): An electronegative but largely lipophilic and hydrophobic substituent.
 - N-methyl Group ($-NHCH_3$): A small alkyl group that slightly increases lipophilicity and sterically hinders the amine's hydrogen-bonding capability compared to a primary amine.

The interplay of these functional groups dictates the molecule's overall polarity and its interaction with various solvents.

The Theoretical Framework of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces and polarity are more likely to be miscible. [2] [3] For **3-bromo-N-methyl-2-nitroaniline**, we must consider the following interactions:

- Polarity: The molecule possesses both polar (nitro and amine groups) and nonpolar (aromatic ring, bromo, and methyl groups) regions, giving it a mixed polarity. The strong dipole of the ortho-nitro group significantly influences the electronic character of the amine.
- Hydrogen Bonding: The secondary amine ($-NH-$) can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen of the amine can act as hydrogen bond

acceptors. Its ability to dissolve in protic solvents like water or alcohols will depend heavily on the favorability of forming hydrogen bonds with the solvent versus maintaining intermolecular hydrogen bonds in its solid-state lattice.[4]

- **Van der Waals Forces:** The aromatic ring and bromo substituent contribute to London dispersion forces, favoring interactions with nonpolar or weakly polar solvents.[5]
- **Acid-Base Chemistry:** The aniline moiety is weakly basic. Its solubility is expected to increase significantly in acidic aqueous solutions due to the formation of a more soluble anilinium salt.[6]

Predicted Solubility Profile Based on Structural Analogs

To construct a reliable predicted profile, we analyze the known solubility of simpler, related molecules.

- **Aniline:** As the parent compound, aniline is only slightly soluble in water (approx. 3.6 g/L) but is miscible with many organic solvents like ethanol, ether, and benzene.[5][6] This is due to the large, hydrophobic benzene ring dominating the polar amine group.[4]
- **2-Nitroaniline & 3-Nitroaniline:** The addition of a nitro group increases polarity. 2-nitroaniline has limited water solubility but is soluble in ethanol, ether, acetone, and chloroform.[7][8] 3-nitroaniline shows good solubility in alcohols, ether, and acetone, and is also moderately soluble in water.[9][10] The nitro group's ability to hydrogen bond with water enhances aqueous solubility compared to aniline.
- **Effect of Bromination:** The bromo group generally decreases aqueous solubility and increases solubility in nonpolar organic solvents due to its size and lipophilicity.
- **Effect of N-methylation:** The N-methyl group replaces a hydrogen on the amine, slightly reducing its hydrogen bond donating capacity while increasing its lipophilicity.

Conclusion of Analog Analysis: The combination of a large aromatic system, a bromo group, and an N-methyl group suggests a strong tendency towards solubility in organic solvents. The

polar nitro group may provide some limited solubility in polar solvents, but the overall character of **3-bromo-N-methyl-2-nitroaniline** is predicted to be predominantly lipophilic.

Predicted Solubility Table

Solvent	Solvent Type	Predicted Solubility	Rationale
Water	Highly Polar Protic	Insoluble to Very Sparingly Soluble	The large, hydrophobic scaffold (brominated ring, methyl group) outweighs the polarity of the nitro and amine groups.
Methanol / Ethanol	Polar Protic	Soluble	Alcohols can act as both hydrogen bond donors and acceptors, effectively solvating the polar groups, while the alkyl chain interacts favorably with the nonpolar regions.
Acetone	Polar Aprotic	Soluble	The strong dipole of acetone can interact with the polar nitro and amine groups, and its organic character solvates the rest of the molecule.
Dichloromethane (DCM)	Nonpolar	Soluble	Favorable van der Waals interactions with the bromophenyl ring.
Ethyl Acetate	Moderately Polar	Soluble	A good balance of polarity and nonpolar character to dissolve the compound.
Hexanes / Heptane	Nonpolar (Aliphatic)	Sparingly Soluble to Insoluble	While nonpolar, the strong intermolecular

forces (dipole-dipole, potential H-bonding) in the crystal lattice of the solute may be too strong for hexanes to overcome.

Toluene

Nonpolar (Aromatic)

Soluble

Pi-stacking interactions between toluene and the compound's aromatic ring are favorable.

Dimethyl Sulfoxide (DMSO)

Highly Polar Aprotic

Very Soluble

DMSO is a powerful, versatile solvent capable of disrupting crystal lattices and solvating a wide range of organic molecules.

5% Aqueous HCl

Acidic Aqueous

Soluble

The basic aniline nitrogen will be protonated to form the anilinium hydrochloride salt, which is ionic and readily dissolves in water.[\[6\]](#)[\[11\]](#)

5% Aqueous NaOH

Basic Aqueous

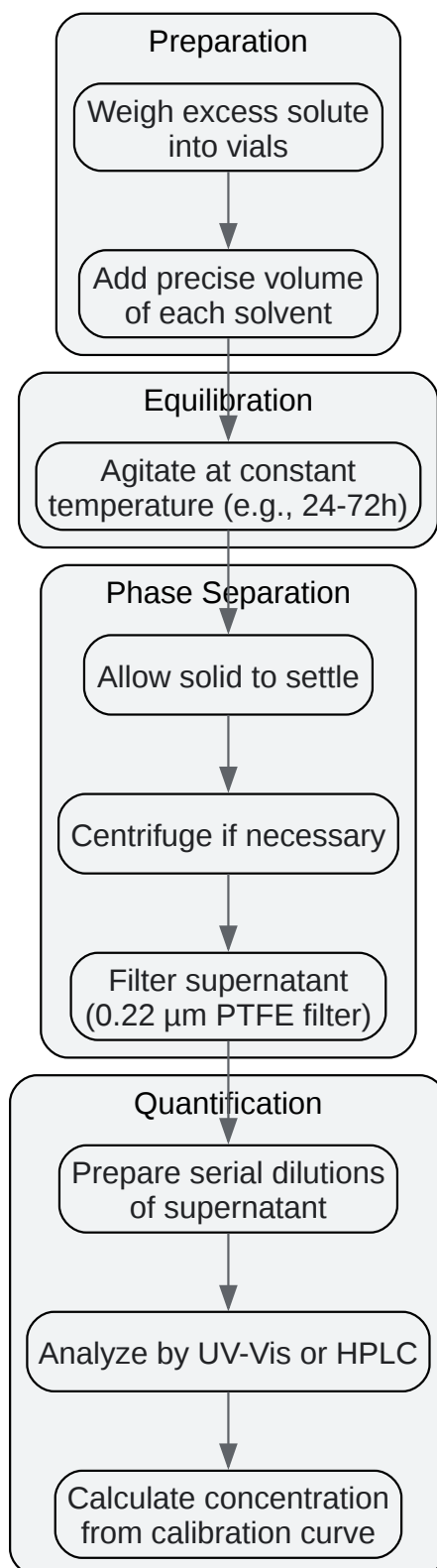
Insoluble

The compound lacks an acidic proton and will not react with a base to form a soluble salt.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This section provides a detailed, self-validating protocol for quantitatively determining the solubility of **3-bromo-N-methyl-2-nitroaniline**, a method widely recognized for its reliability.

Workflow Diagram



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- To cite this document: BenchChem. [Solubility profile of 3-bromo-N-methyl-2-nitroaniline in common lab solvents.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1486451#solubility-profile-of-3-bromo-n-methyl-2-nitroaniline-in-common-lab-solvents]

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